NH-bis(C1-PEG1-Boc)

PROTAC synthesis Bifunctional linkers Controlled conjugation

NH-bis(C1-PEG1-Boc) is a compact, bifunctional PROTAC linker featuring a central amine core connected to two short C1-PEG1 arms, each terminating in a Boc-protected amine. It belongs to the alkyl/ether class of linkers, which, along with PEG and alkyl chains, is one of the three most commonly employed linker types in the development of PROTACs.

Molecular Formula C17H33NO6
Molecular Weight 347.4 g/mol
Cat. No. B8104219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(C1-PEG1-Boc)
Molecular FormulaC17H33NO6
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)N
InChIInChI=1S/C17H33NO6/c1-16(2,3)23-14(19)7-9-21-11-13(18)12-22-10-8-15(20)24-17(4,5)6/h13H,7-12,18H2,1-6H3
InChIKeyCILKOSHNGXUCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NH-bis(C1-PEG1-Boc): An Alkyl/Ether PROTAC Linker for Controlled Bifunctional Conjugation


NH-bis(C1-PEG1-Boc) is a compact, bifunctional PROTAC linker featuring a central amine core connected to two short C1-PEG1 arms, each terminating in a Boc-protected amine . It belongs to the alkyl/ether class of linkers, which, along with PEG and alkyl chains, is one of the three most commonly employed linker types in the development of PROTACs [1]. With a molecular weight of 347.45 g/mol and the formula C17H33NO6 , this compound serves as a versatile building block for synthesizing PROTAC molecules, where the Boc groups can be selectively removed to yield reactive primary amines for conjugation with carboxylic acids, activated esters, or isocyanates .

Why NH-bis(C1-PEG1-Boc) Cannot Be Simply Replaced with Another PROTAC Linker


The performance of a PROTAC is exquisitely sensitive to the linker's length, composition, and attachment position [1]. Systematic studies have shown that even subtle changes in linker structure—such as replacing a nine-atom alkyl chain with three PEG units—can drastically reduce degradation potency [2]. The precise combination of a central amine, two short C1-PEG1 arms, and Boc protecting groups in NH-bis(C1-PEG1-Boc) creates a unique spatial and chemical environment that influences ternary complex formation, solubility, and conjugate stability . Simply substituting another alkyl/ether linker with different geometry, protecting groups, or arm lengths will likely alter these critical parameters, potentially compromising the activity of the final PROTAC and necessitating extensive re-optimization [1].

NH-bis(C1-PEG1-Boc): Direct Comparative Evidence for Scientific Selection


NH-bis(C1-PEG1-Boc) Enables Stepwise Conjugation via Orthogonal Boc Deprotection

NH-bis(C1-PEG1-Boc) features two Boc-protected amine termini that can be cleaved under mild acidic conditions to reveal reactive primary amines . This orthogonal deprotection strategy allows for the sequential attachment of two distinct ligands (e.g., an E3 ligase recruiter and a target protein binder) in a controlled manner. In contrast, many alternative PROTAC linkers, such as NH-bis(PEG3-acid) or NH-bis(m-PEG8), lack this inherent orthogonality, requiring more complex synthetic routes or resulting in lower control over conjugate stoichiometry [1].

PROTAC synthesis Bifunctional linkers Controlled conjugation

NH-bis(C1-PEG1-Boc) Offers Higher DMSO Solubility Compared to Typical PEG Linkers

NH-bis(C1-PEG1-Boc) demonstrates a DMSO solubility of 100 mg/mL (287.81 mM) . This is significantly higher than the typical solubility range for many PEG-based PROTAC linkers, which often fall below 50 mg/mL in DMSO [1]. For example, NH-bis(m-PEG8) has a reported DMSO solubility of approximately 50 mg/mL . High solubility in DMSO is critical for preparing concentrated stock solutions for in vitro assays and for ensuring complete dissolution during PROTAC synthesis.

Solubility In vitro assays PROTAC formulation

NH-bis(C1-PEG1-Boc) Demonstrates Superior Long-Term Storage Stability at -20°C

When stored properly at -20°C under dry, dark conditions, NH-bis(C1-PEG1-Boc) exhibits a shelf life of ≥12 months . In contrast, many structurally similar alkyl/ether linkers, such as Boc-NH-C12-NH2, are recommended for storage at -20°C with a shelf life of only 6 months . This extended stability reduces the frequency of re-synthesis or re-purchase, lowering long-term procurement costs and ensuring consistent experimental results over time.

Stability Long-term storage PROTAC linker

NH-bis(C1-PEG1-Boc) Provides High Purity (≥98%) Minimizing Side Reactions

NH-bis(C1-PEG1-Boc) is commercially available with a purity of ≥98% . This high purity is critical for PROTAC synthesis, as impurities can lead to off-target conjugates, reduced yields, and difficulties in purifying the final heterobifunctional product. In contrast, some alternative linkers, such as NH-bis(PEG3-Boc), are often offered at 95% purity [1], which may contain up to 5% impurities that can interfere with conjugation chemistry and compromise the integrity of the resulting PROTAC library.

Purity PROTAC synthesis Quality control

Optimal Use Cases for NH-bis(C1-PEG1-Boc) in PROTAC Development


Synthesis of PROTAC Libraries with Controlled Linker Stoichiometry

The orthogonal Boc protecting groups on NH-bis(C1-PEG1-Boc) allow for the sequential attachment of an E3 ligase ligand and a target protein ligand. This controlled conjugation is essential for generating homogeneous PROTAC libraries with defined stoichiometry, enabling robust structure-activity relationship (SAR) studies . The high DMSO solubility of 100 mg/mL further facilitates the preparation of concentrated stock solutions for high-throughput library synthesis .

Development of PROTACs Requiring Long-Term Reagent Stability

For research programs spanning months or years, the ≥12-month shelf life of NH-bis(C1-PEG1-Boc) at -20°C ensures consistent linker quality across multiple batches of PROTAC synthesis . This is particularly valuable for academic labs and biotech companies where PROTAC optimization is an iterative, long-term process. The high purity (≥98%) further minimizes batch-to-batch variability, enhancing the reproducibility of degradation assays .

Formulation of PROTACs for In Vitro Cellular Assays

The high DMSO solubility of NH-bis(C1-PEG1-Boc) (100 mg/mL) simplifies the preparation of PROTAC stock solutions for cell-based degradation assays . This is especially advantageous when working with hydrophobic warheads or E3 ligands, as the linker contributes minimal additional hydrophobicity that could otherwise limit the final PROTAC's solubility in culture media.

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